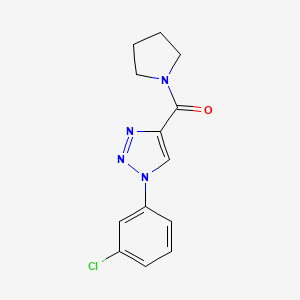

1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c14-10-4-3-5-11(8-10)18-9-12(15-16-18)13(19)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBXJSWZBJQFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure features a triazole ring, which is known for its potential in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of the triazole compound exhibit significant anti-inflammatory properties. For instance, research indicated that certain derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 44% | 35% |

| 3c | 60% | 50% |

| Control | - | - |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The results indicated that while the activity was present, it was less potent compared to other triazole derivatives with different substituents. Compounds containing methacrylic acid showed superior activity against Gram-positive and Gram-negative bacteria compared to those with propanoic acid moieties .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 3a | Moderate | Weak |

| 3c | Strong | Moderate |

Anticancer Properties

The triazole scaffold has been recognized for its potential in anticancer therapy. Studies suggest that compounds with a triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyrrolidine moiety enhances this effect by facilitating interactions with cellular targets.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines have shown that the compound can reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. Notably, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Cytokine Modulation : The inhibition of cytokine release is linked to the modulation of NF-kB signaling pathways.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : Induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit considerable antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown promising results against Candida species, with some compounds demonstrating lower minimum inhibitory concentrations (MICs) than standard antifungal agents like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study involving novel triazole derivatives, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives demonstrated significant cytotoxicity, indicating that 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole could be a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Triazole compounds are known for their anti-inflammatory activities. In comparative studies with established anti-inflammatory drugs like diclofenac and celecoxib, certain triazole derivatives exhibited superior activity, suggesting that this compound could be beneficial in treating inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Various studies have focused on modifying the triazole ring and substituents to enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position | Increased potency against specific cancer types |

| Variation in the pyrrolidine moiety | Enhanced antimicrobial efficacy |

| Chlorine substitution | Improved anti-inflammatory properties |

These modifications have led to the identification of more potent analogs with desirable pharmacological profiles .

Synthesis and Evaluation of Triazole Derivatives

A notable study synthesized a series of triazole derivatives incorporating various functional groups. These compounds were evaluated for their antifungal activity against multiple strains of Candida, showing that specific substitutions significantly enhanced their efficacy compared to traditional antifungal treatments .

Anticancer Activity Assessment

In another investigation, a library of triazole-based compounds was screened for cytotoxic effects on cancer cell lines. The results indicated that certain structural modifications led to IC50 values in the low micromolar range against HepG2 cells, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the primary synthetic routes for 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Key steps include:

- Azide preparation : Reacting 3-chlorophenyl azide with a pyrrolidine carbonyl alkyne precursor.

- Cycloaddition : Using CuSO₄/sodium ascorbate in THF/water (1:1) at 50°C for 16 hours to ensure regioselective 1,4-substitution .

- Purification : Gradient elution via flash chromatography (e.g., CH₂Cl₂/MeOH 5:1) and HPLC for high purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- NMR :

- ¹H NMR : Assign peaks for triazole protons (~8.0–8.5 ppm), 3-chlorophenyl aromatic protons (~7.2–7.8 ppm), and pyrrolidine carbonyl signals (~3.5–4.0 ppm for N–CH₂ groups) .

- ¹³C NMR : Confirm the carbonyl carbon (~165–170 ppm) and triazole carbons (~145–150 ppm) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., C₁₃H₁₂ClN₅O: [M]+ calc. 289.0726) .

- HPLC : Ensure >95% purity using reversed-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in 1,4-disubstituted triazole synthesis?

- Catalyst optimization : Cu(I) catalysts (e.g., CuSO₄/ascorbate) enforce 1,4-selectivity, while thermal conditions favor 1,5-isomers .

- Monitoring : Use TLC (Rf ~0.3–0.4 in cyclohexane/EtOAc) or LC-MS to track reaction progress .

- Case study : highlights regioselective synthesis of 1-aryl-4-alkyl triazoles using Ag-Zn catalysts, achieving >90% 1,4-selectivity in polar solvents .

Q. What strategies improve yields in multi-step syntheses involving pyrrolidine carbonyl groups?

- Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent side reactions during triazole formation .

- Steric considerations : Optimize reaction temperature (50–100°C) and solvent polarity (e.g., DMF for bulky substrates) to enhance coupling efficiency .

- Workup : Use gradient elution (CH₂Cl₂/MeOH 5:1 → 4:1) for intermediates and final products .

Q. How to resolve NMR data contradictions caused by dynamic rotamerization?

- Problem : Splitting of pyrrolidine N–CH₂ signals in DMSO-d₆ due to slow conformational exchange .

- Solutions :

- Variable-temperature NMR : Acquire spectra at 60°C to coalesce rotameric peaks.

- 2D techniques : Use HSQC to correlate protons with carbons and confirm assignments .

- Solvent screening : Compare CDCl₃ (fast exchange) vs. DMSO (slow exchange) to identify artifacts .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.